molecular formula C19H16ClN3O2 B11454429 4-(4-chlorophenyl)-1-methyl-6-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

4-(4-chlorophenyl)-1-methyl-6-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B11454429
M. Wt: 353.8 g/mol
InChI Key: QZXZYKOLVAYPST-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-1-METHYL-6-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with chlorophenyl, methyl, and phenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-1-METHYL-6-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multicomponent reactions (MCRs) that are efficient and valuable approaches in green chemistry. One common method involves the reaction of aryl aldehydes, urea/thiourea, and 4-hydroxycoumarin using Fe3O4@SiO2@(BuSO3H)3 as a catalyst under microwave irradiation in water . This method is environmentally benign and offers high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of microwave-assisted synthesis and magnetic nanoparticles as catalysts can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-1-METHYL-6-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-CHLOROPHENYL)-1-METHYL-6-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-1-METHYL-6-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in cell proliferation, leading to anticancer effects . The compound’s structure allows it to bind with high affinity to multiple receptors, thereby modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-CHLOROPHENYL)-1-METHYL-6-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE stands out due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenyl and phenyl groups enhances its ability to interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-methyl-6-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C19H16ClN3O2/c1-22-15-11-23(14-5-3-2-4-6-14)18(24)16(15)17(21-19(22)25)12-7-9-13(20)10-8-12/h2-10,17H,11H2,1H3,(H,21,25)

InChI Key

QZXZYKOLVAYPST-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)Cl)C(=O)N(C2)C4=CC=CC=C4

Origin of Product

United States

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